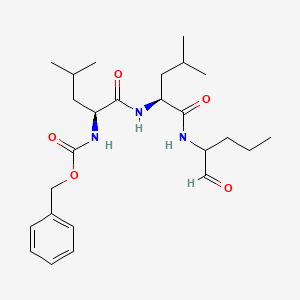
Z-Leu-Leu-Norvalinal
Vue d'ensemble
Description
Z-Leu-Leu-Norvalinal: is a synthetic tripeptide aldehyde compound with the chemical formula C25H39N3O5 and a molecular weight of 461.59 g/mol . It is known for its potent inhibitory effects on proteasomes, specifically the 20S and 26S proteasomes . This compound is widely used in biochemical and physiological research due to its ability to modulate protein degradation pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Norvalinal typically involves the coupling of protected amino acids followed by deprotection and aldehyde formation. The process begins with the protection of the amino groups of leucine and norvaline using carbobenzoxy (Z) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the Z groups are removed under hydrogenation conditions, and the aldehyde group is introduced using mild oxidation conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Leu-Leu-Norvalinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products:
Oxidation: Z-Leu-Leu-Norvalinic acid.
Reduction: Z-Leu-Leu-Norvalinol.
Substitution: this compound imine derivatives.
Applications De Recherche Scientifique
Chemistry: Z-Leu-Leu-Norvalinal is used as a tool compound to study proteasome inhibition and protein degradation pathways. It helps in understanding the role of proteasomes in various cellular processes .
Biology: In biological research, this compound is used to investigate the effects of proteasome inhibition on cell cycle progression and apoptosis. It has been shown to induce apoptosis in certain cell lines by stabilizing the tumor suppressor protein p53 .
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit proteasomes and induce apoptosis in cancer cells. It is also used in the development of proteasome inhibitors as potential drugs .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new proteasome inhibitors. It serves as a reference compound for evaluating the efficacy of novel inhibitors .
Mécanisme D'action
Z-Leu-Leu-Norvalinal exerts its effects by inhibiting the activity of the 20S and 26S proteasomes. Proteasomes are responsible for degrading ubiquitinated proteins, and their inhibition leads to the accumulation of these proteins within the cell. This accumulation can disrupt various cellular processes, including cell cycle progression and apoptosis . The compound specifically binds to the active sites of the proteasomes, preventing the degradation of target proteins .
Comparaison Avec Des Composés Similaires
Z-Leu-Leu-Leu-al: Another tripeptide aldehyde with similar proteasome inhibitory activity.
MG-132: A well-known proteasome inhibitor with a broader range of activity.
Z-Leu-Leu-Leu-fluoromethyl ketone: A fluoromethyl ketone derivative with proteasome inhibitory properties.
Uniqueness: Z-Leu-Leu-Norvalinal is unique due to its specific inhibition of the 20S and 26S proteasomes with high potency. Its ability to induce apoptosis by stabilizing p53 sets it apart from other proteasome inhibitors .
Propriétés
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20?,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-QIFDKBNDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


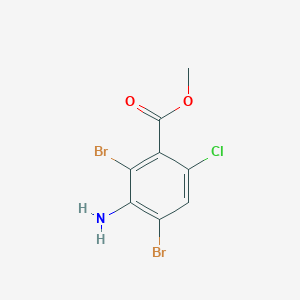



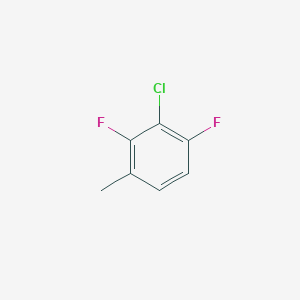
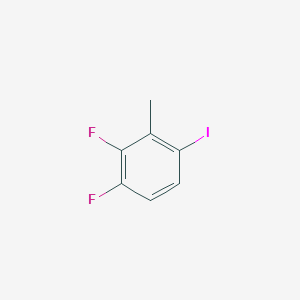
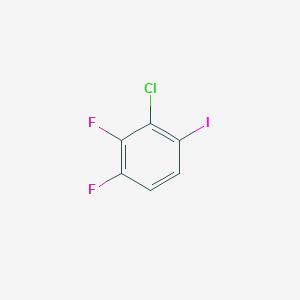

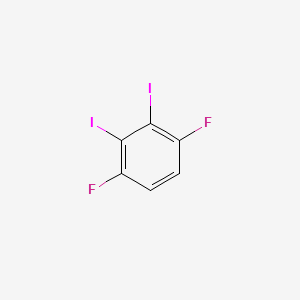

![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
